[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine
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Overview
Description
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine is a chemical compound that belongs to the class of 1,3,4-thiadiazoles.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt dna replication processes . This disruption can inhibit the replication of both bacterial and cancer cells , which could be a potential mode of action for this compound.
Biochemical Pathways
Given its potential anticancer activity, it may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The molecular weight of the compound is 169128 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Based on the known effects of 1,3,4-thiadiazol derivatives, it can be inferred that this compound may have cytotoxic effects, particularly against cancer cells .
Preparation Methods
The synthesis of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Comparison with Similar Compounds
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine can be compared with other similar compounds such as:
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL)-3-pyridinamine
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL)benzamide These compounds share the 1,3,4-thiadiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific trifluoromethyl and methylamine groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c5-4(6,7)3-10-9-2(1-8)11-3/h1,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYLYFGZJUXFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260663-10-2 |
Source
|
Record name | [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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